molecular formula C35H56O6 B098059 Jegosapogenin CAS No. 16910-21-7

Jegosapogenin

Cat. No. B098059
CAS RN: 16910-21-7
M. Wt: 572.8 g/mol
InChI Key: SJSCBAFROHXGCX-BNIUCBNOSA-N
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Description

Jegosapogenin is a chemical substance with the molecular formula C35H56O6 . It has a molecular weight of 572.827 . It is also known as Olean-12-ene-3β,16α,21β,22α,28-pentol 21-[(E)-2-methyl-2-butenoate] .


Molecular Structure Analysis

The molecular structure of Jegosapogenin has been elucidated as 21-O-tigloyl-barringtogenol C (Ia), which was obtained along with barringtogenol C (I) and barringtogenol D (II) by acid hydrolysis of the pericarps saponin (jegosaponin) of Styrax japonica SIEB . The anhydro-structure (III or V) is excluded from the partial structure of jegosaponin .

Scientific Research Applications

Chemical Structure and Properties

Jegosapogenin, a sapogenin obtained from Styrax japonica, has been extensively studied for its chemical structure. Kitagawa, Imakura, Hayashi, and Yosioka (1975) detailed the structure of jegosapogenin, also known as 21-O-tigloyl-barringtogenol C, which they obtained by acid hydrolysis of jegosaponin, a pericarps saponin of Styrax japonica (Kitagawa et al., 1975). Similarly, Nakano et al. (1967) identified jegosapogenol as 3$,16a,21~,22a,28-pentahydroxy-olean-12-ene, further clarifying its chemical identity (Nakano et al., 1967).

Biological Effects and Mechanisms

Jegosapogenin's biological effects have been explored in various studies. Nishimura et al. (2021) investigated the cytotoxic mechanisms of jegosaponin derivatives, jegosaponin A and B, from Styrax japonica, demonstrating their impact on cell membrane permeability in prostate cancer cells and zebrafish embryos (Nishimura et al., 2021). Additionally, Yosioka, Saijoh, and Kitagawa (1972) isolated and elucidated the structures of several acylated derivatives of barringtogenol C, a sapogenin related to jegosaponin, through soil bacterial hydrolysis (Yosioka et al., 1972).

properties

IUPAC Name

[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,5,10-trihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O6/c1-10-20(2)29(40)41-28-27(39)35(19-36)22(17-30(28,3)4)21-11-12-24-32(7)15-14-25(37)31(5,6)23(32)13-16-33(24,8)34(21,9)18-26(35)38/h10-11,22-28,36-39H,12-19H2,1-9H3/b20-10+/t22-,23-,24+,25-,26+,27-,28-,32-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSCBAFROHXGCX-BNIUCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jegosapogenin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
I KITAGAWA, Y IMAKURA, T HAYASHI… - Chemical and …, 1975 - jstage.jst.go.jp
… chemical evidence on the structure of jegosapogenin (.=21-O… of jegosaponin’turnished jegosapogenin as an aglycone … Afterwards, some chemical investigations on jegosapogenin …
Number of citations: 34 www.jstage.jst.go.jp
T Nakano, M Hasegawa, T Fukumaru… - The Journal of …, 1969 - ACS Publications
The structure of jegosapogenol was established as 30, 16a, 21/3, 22a, 28-pentahydroxyolean-12-ene (la) on the basis of chemical as well as spectroscopic data and this triterpene was …
Number of citations: 17 pubs.acs.org
T Hayashi, C Koshiro, T Adachi, I Yosioka, I Kitagawa - Tetrahedron Letters, 1967 - Elsevier
A recent communication 1) on the structure of jegcsapogenol have prompted us to report our own observatione concerning to the structure of jegoeapogenin, a major acid-hydrolysis …
Number of citations: 12 www.sciencedirect.com
I YOSIOKA, S SAIJOH, I KITAGAWA - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
… In the previous communication,3) jegosapogenin and jegosapogenol obtained by acid. hydrolysis of the pericarps saponin(=jegosaponin) of Styrax japonica SIEB. et Zucc. …
Number of citations: 9 www.jstage.jst.go.jp
PM Pauletti, HL Teles, DHS Silva, ÂR Araújo… - Revista Brasileira de …, 2006 - SciELO Brasil
… japonica comprises several saponins, in which, the aglycones are the acylated (acetyl, tigloyl, or 2 -cis -hexenoyl) derivatives of 46 , and jegosapogenin is the major acid-hydrolysis …
Number of citations: 38 www.scielo.br
RE Buckles, GV Mock, L Locatell Jr - Chemical Reviews, 1955 - ACS Publications
The purpose of this review is to discuss the natural occurrence, uses, con-figurations, properties, syntheses, and reactions of the geometric isomers, tiglic acid (mp 62-64 C.) and angelic …
Number of citations: 41 pubs.acs.org
I YOSIOKA, I KITAGAWA, K HINO… - Chemical and …, 1968 - jstage.jst.go.jp
… As was discussed in the case of jegosapogenin-monoacetonideº (XIII), the acyl moiety in VI can now be located at C,. The fact that the signal due to C, ahl (at r 4.38) in VI shifted higher (…
Number of citations: 5 www.jstage.jst.go.jp
W Janett - 1946 - research-collection.ethz.ch
… Das Jegosapogenin aus Styrax japonica ist nach Asahina und Morooya12) auch ein … Jegosapogenin soll leicht verseifbar sein und gemäss folgendem Schema in Sapogenol …
Number of citations: 2 www.research-collection.ethz.ch
RJ Ma, ZH Liu, CT Zi, W Gao, FW Dong, L Yang, JY Li… - Fitoterapia, 2016 - Elsevier
Five new oleanane-type triterpene saponins including steganogenin 3-O-β-D-glucopyranoside (1), steganogenin 3-O-α-L-rhamnopyranosyl-(1 → 2)-β-D-glucopyranoside (2), …
Number of citations: 5 www.sciencedirect.com
C Sone - Chemical Abstracts, 1936
Number of citations: 4

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